Triisopropyl-thiophen-2-yl-silane

Description

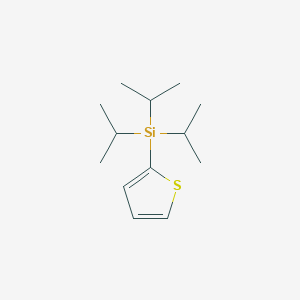

Triisopropyl-thiophen-2-yl-silane is an organosilicon compound featuring a triisopropylsilyl group ((C₃H₇)₃Si–) attached to the 2-position of a thiophene ring. This structure combines the steric bulk of triisopropyl substituents with the aromatic and electronic properties of the thiophene moiety. Such compounds are widely used in organic synthesis, particularly as protecting groups for thiols or as intermediates in cross-coupling reactions due to their stability and tunable reactivity . The thiophene ring enables π-conjugation, influencing electronic behavior, while the triisopropylsilyl group provides steric hindrance, reducing undesired side reactions.

Properties

CAS No. |

163079-26-3 |

|---|---|

Molecular Formula |

C13H24SSi |

Molecular Weight |

240.48 g/mol |

IUPAC Name |

tri(propan-2-yl)-thiophen-2-ylsilane |

InChI |

InChI=1S/C13H24SSi/c1-10(2)15(11(3)4,12(5)6)13-8-7-9-14-13/h7-12H,1-6H3 |

InChI Key |

KYKOOMBOQUFLIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C1=CC=CS1)(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Hydrosilylation of Alkynyl Thiophene Derivatives

One effective method for preparing triisopropylsilyl-substituted thiophenes involves hydrosilylation of alkynyl thiophene precursors with triisopropylsilane. This approach is supported by studies on hydrosilylation of 1,3-diynes bearing triisopropylsilyl groups, which demonstrate high thermal stability and selectivity under controlled conditions.

- Reaction Conditions: The hydrosilylation is typically catalyzed by transition metals such as platinum or rhodium complexes, or proceeds under thermal conditions.

- Monitoring: The reaction progress and stereoselectivity are monitored by ^1H and ^29Si NMR spectroscopy and in situ FT–IR spectroscopy.

- Outcome: The reaction yields the triisopropylsilyl-functionalized thiophene with high selectivity and good yield.

Table 1: Hydrosilylation Reaction Parameters and Outcomes

| Parameter | Details |

|---|---|

| Substrate | Alkynyl thiophene derivative |

| Silylating agent | Triisopropylsilane |

| Catalyst | Pt or Rh complexes (varies) |

| Solvent | Typically THF or toluene |

| Temperature | Room temperature to reflux |

| Reaction time | Several hours (varies) |

| Analytical methods | ^1H NMR, ^29Si NMR, FT-IR |

| Yield | High (typically >70%) |

| Selectivity | High stereoselectivity |

Reference: Stefanowska et al., 2023

Silylation via Organometallic Intermediates (Grignard or Lithium Reagents)

Another common approach involves the formation of a thiophen-2-yl organometallic intermediate, such as a lithio- or magnesio-thiophene species, followed by reaction with triisopropylchlorosilane or related silyl electrophiles.

- Step 1: Generation of 2-lithiothiophene or 2-magnesiumthiophene by lithiation or Grignard reaction.

- Step 2: Reaction with triisopropylchlorosilane to afford the triisopropyl-thiophen-2-yl-silane.

- Purification: Column chromatography or recrystallization.

- Characterization: NMR (^1H, ^13C, ^29Si), melting point, and mass spectrometry.

| Step | Description |

|---|---|

| Lithiation reagent | n-Butyllithium or magnesium turnings |

| Solvent | THF or diethyl ether |

| Temperature | −78 °C to room temperature |

| Silylating agent | Triisopropylchlorosilane |

| Workup | Aqueous quenching, extraction, drying |

| Yield | Moderate to high (25-70%) |

Reference: Braddock et al., 2023

Cross-Coupling Methods

Cross-coupling reactions such as palladium-catalyzed coupling of thiophen-2-yl halides with triisopropylsilyl reagents or silanes can also be employed. This method allows for direct formation of the C–Si bond under mild conditions.

- Catalysts: Pd-based catalysts such as tris(dibenzylideneacetone)dipalladium.

- Reagents: Thiophen-2-yl bromide or iodide, triisopropylsilane or silane derivatives.

- Conditions: Typically conducted in inert atmosphere with appropriate ligands.

- Advantages: High selectivity and functional group tolerance.

Reference: Supporting procedures from palladium-catalyzed reactions

Comparative Summary of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Hydrosilylation | High selectivity, mild conditions | Requires alkynyl precursors | >70 |

| Organometallic Silylation | Direct, versatile | Sensitive to moisture, requires low temp | 25–70 |

| Cross-coupling | Mild, functional group tolerant | Requires Pd catalysts, sometimes costly | Moderate to high |

Analytical and Characterization Techniques

- NMR Spectroscopy: ^1H, ^13C, and especially ^29Si NMR are crucial for confirming the silicon environment and substitution pattern.

- Mass Spectrometry: HRMS confirms molecular weight and purity.

- Melting Point: Used to assess purity and physical properties.

- FT-IR: Provides information on Si–H and aromatic functional groups.

- Chromatography: Silica gel column chromatography is standard for purification.

Research Findings and Notes

- Triisopropylsilyl groups provide steric bulk and stability, making the compound useful in further synthetic transformations.

- The choice of preparation method depends on substrate availability, desired yield, and functional group compatibility.

- Hydrosilylation methods have been increasingly favored due to their straightforward protocols and good selectivity.

- Organometallic routes require careful control of moisture and temperature but allow for broad substrate scope.

- Cross-coupling methods offer modern, catalytic approaches with potential for scale-up.

Chemical Reactions Analysis

Types of Reactions

Triisopropyl-thiophen-2-yl-silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of mild reducing agents.

Substitution: The silicon atom in this compound can undergo substitution reactions, where one or more of the isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Mild reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

Triisopropyl-thiophen-2-yl-silane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.

Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism by which triisopropyl-thiophen-2-yl-silane exerts its effects involves its ability to participate in various chemical reactions. The silicon atom, bonded to three isopropyl groups and a thiophene ring, can interact with different molecular targets and pathways. For example, in peptide synthesis, it acts as a scavenger for peptide groups being removed from the peptide sequence during global deprotection .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of Triisopropyl-thiophen-2-yl-silane and related compounds:

Key Observations :

- Steric Effects : this compound’s bulkier substituents enhance stability compared to Trimethylsilane, which is more reactive due to smaller methyl groups .

- Electronic Properties : The thiophene ring enables conjugation, contrasting with the electron-withdrawing chlorovinyl group in (E)-(2-chlorovinyl)triisopropylsilane, which directs reactivity toward alkyne metathesis .

- Hydrolytic Stability : Ethoxy groups in 3,3′-Tetrathiobis(propyl-triethoxysilane) make it prone to hydrolysis, whereas the thiophen-2-yl and triisopropyl groups in the target compound resist hydrolysis .

Reactivity and Functionalization

This compound

- Desilylation : Reacts with CsF to cleave the Si–S bond, enabling functionalization with electrophiles (e.g., dimethyldisulfide) .

- Electrophilic Substitution : The thiophene ring undergoes regioselective substitution (e.g., bromination) at the 5-position due to aromatic directing effects.

Comparison with Similar Compounds :

(E)-(2-Chlorovinyl)triisopropylsilane :

- Participates in alkyne metathesis due to the chlorovinyl group.

- Less steric hindrance compared to thiophen-2-yl derivatives, enabling faster reaction kinetics.

3,3′-Tetrathiobis(propyl-triethoxysilane) : Ethoxy groups hydrolyze to form silanols, facilitating crosslinking in polymer chemistry. Tetrathio bridges enhance thermal stability but limit aromatic reactivity.

- High volatility limits its use in solution-phase synthesis.

- Lacks functional groups for directed reactivity, unlike the thiophene ring.

Spectroscopic and Physical Properties

NMR and IR Data :

Biological Activity

Triisopropyl-thiophen-2-yl-silane is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with triisopropyl groups. This structure influences its chemical reactivity and biological interactions. The presence of the thiophene moiety is crucial as it can interact with various biological targets, potentially leading to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The thiophene ring can facilitate these interactions through π-π stacking and hydrogen bonding, which are essential for binding to biological macromolecules.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit antimicrobial and anticancer properties. For instance, studies have shown that compounds containing thiophene rings can inhibit the growth of various bacterial strains and cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Reference |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | |

| Anticancer | Human cancer cell lines (e.g., MCF-7) | |

| Anti-inflammatory | In vitro assays on immune cells |

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, suggesting potential for development into new antibiotics .

- Anticancer Potential : In vitro experiments demonstrated that certain derivatives could induce apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Material Science Applications : Beyond biological applications, this compound is also utilized in the synthesis of organic semiconductors. Its incorporation into polymer matrices has been shown to enhance electronic properties, making it valuable for applications in organic photovoltaics .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound derivatives to enhance their biological activities. For example, modifications to the thiophene ring have been explored to improve solubility and bioavailability, which are critical factors for therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for Triisopropyl-thiophen-2-yl-silane, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or hydrosilylation. For silane derivatives, inert atmospheres (argon/nitrogen) and anhydrous solvents (THF, DCM) are critical to prevent hydrolysis. Catalysts like Pd(0) or Pt-based systems may enhance selectivity. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with gradient elution. Optimize temperature (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:1.2 silane-to-thiophene) to suppress side reactions like oligomerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR : Expect distinct peaks for isopropyl groups (δ ~1.0–1.5 ppm for CH₃; δ ~18–25 ppm for quaternary C). Thiophene protons appear as multiplet signals (δ ~6.5–7.5 ppm).

- IR : Si-C stretching (~700–800 cm⁻¹) and thiophene ring vibrations (~1450–1600 cm⁻¹).

- Mass Spectrometry : Parent ion [M⁺] and fragmentation patterns (e.g., loss of isopropyl groups).

- X-ray Crystallography : Use SHELX for structure refinement. Anticipate Si-C bond lengths of ~1.85–1.90 Å and angles reflecting steric hindrance from isopropyl groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound in catalytic applications?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with gradient corrections for exchange-correlation to balance accuracy and computational cost .

- Basis Sets : Employ Pople-style (6-31G*) or def2-TZVP for Si and S atoms.

- Geometry Optimization : Validate against experimental crystallographic data (e.g., bond lengths/angles).

- Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare activation energies for proposed reaction pathways .

Q. What strategies resolve contradictions between computational predictions and experimental observations of steric effects in this compound organometallic complexes?

- Methodological Answer :

- Cross-Validation : Replicate computational models using multiple functionals (e.g., M06-2X for non-covalent interactions) and basis sets.

- Experimental Calibration : Perform variable-temperature NMR to study conformational dynamics.

- Crystallographic Analysis : Use SHELXL to refine crystal structures and quantify steric parameters (e.g., Tolman cone angles).

- Statistical Analysis : Apply Bayesian inference to weigh computational vs. experimental uncertainties .

Q. How can researchers assess the thermodynamic stability of this compound under varying environmental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air.

- DFT-MD Simulations : Model degradation pathways (e.g., hydrolysis) using explicit solvent models.

- Kinetic Studies : Monitor stability via UV-Vis spectroscopy under controlled pH and humidity. Correlate with computed Gibbs free energy changes .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing inconsistencies in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Principal Component Analysis (PCA) : Reduce dimensionality of NMR/IR datasets to identify outlier samples.

- Multivariate Regression : Correlate steric/electronic parameters (e.g., Hammett constants) with reaction yields.

- Error Propagation Analysis : Quantify uncertainties in DFT-derived properties (e.g., bond lengths ±0.02 Å) .

Tables for Reference

| Parameter | Experimental Range | Computational Prediction |

|---|---|---|

| Si-C Bond Length (Å) | 1.86–1.89 (X-ray) | 1.84–1.88 (B3LYP/6-31G*) |

| Thiophene C-S-C Angle (°) | 92–94 | 91–93 |

| HOMO-LUMO Gap (eV) | N/A | 4.2–4.5 (M06-2X/def2-TZVP) |

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.